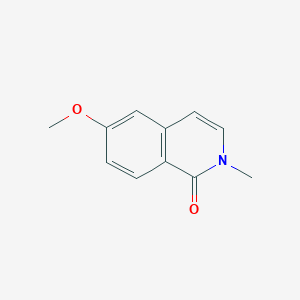
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions to yield the free amino acid.
Substitution: Reaction with nucleophiles to introduce different functional groups.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amino acid, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-7-methylheptanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-7-methylnonanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-7-methyloctanoic acid is unique due to its specific chain length and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Propiedades
Fórmula molecular |
C14H27NO4 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(2S)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-10(2)8-6-7-9-11(12(16)17)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Clave InChI |
KVIXEOHAOBCZDS-NSHDSACASA-N |
SMILES isomérico |
CC(C)CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)




